molecular formula C10H11ClN2O B12559973 N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide CAS No. 142425-93-2

N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide

Cat. No.: B12559973
CAS No.: 142425-93-2
M. Wt: 210.66 g/mol
InChI Key: CQBLTTNIRDYGOF-UHFFFAOYSA-N
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Description

N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide is a heterocyclic compound that features a cyclopenta[b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

142425-93-2

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

N-(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide

InChI

InChI=1S/C10H11ClN2O/c1-6(14)12-9-5-10(11)13-8-4-2-3-7(8)9/h5H,2-4H2,1H3,(H,12,13,14)

InChI Key

CQBLTTNIRDYGOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC2=C1CCC2)Cl

Origin of Product

United States

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